molecular formula C6H13Br2NO B1287446 4-(2-Bromoethyl)morpholine hydrobromide CAS No. 42802-94-8

4-(2-Bromoethyl)morpholine hydrobromide

Cat. No.: B1287446
CAS No.: 42802-94-8
M. Wt: 274.98 g/mol
InChI Key: UGHOJWLZPSTTKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)morpholine hydrobromide can be synthesized through the reaction of morpholine with 2-bromoethanol in the presence of hydrobromic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Morpholine+2-BromoethanolHBr4-(2-Bromoethyl)morpholine hydrobromide\text{Morpholine} + \text{2-Bromoethanol} \xrightarrow{\text{HBr}} \text{this compound} Morpholine+2-BromoethanolHBr​4-(2-Bromoethyl)morpholine hydrobromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)morpholine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives[][3].

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions[][3].

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides[][3].

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions[][3].

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides[3][3].

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a chlorine atom instead of bromine.

    4-(2-Iodoethyl)morpholine iodide: Contains an iodine atom instead of bromine.

    4-(2-Fluoroethyl)morpholine fluoride: Features a fluorine atom in place of bromine.

Uniqueness

4-(2-Bromoethyl)morpholine hydrobromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHOJWLZPSTTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615308
Record name 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42802-94-8
Record name 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)morpholine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethyl)morpholine hydrobromide
Reactant of Route 2
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4-(2-Bromoethyl)morpholine hydrobromide
Reactant of Route 3
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4-(2-Bromoethyl)morpholine hydrobromide
Reactant of Route 4
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4-(2-Bromoethyl)morpholine hydrobromide
Reactant of Route 5
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4-(2-Bromoethyl)morpholine hydrobromide
Reactant of Route 6
4-(2-Bromoethyl)morpholine hydrobromide

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